2,3,5-Triiodobenzoic acid

Plant Physiology Auxin Transport Inhibition Root Gravitropism

Researchers requiring specific polar auxin transport inhibition or radiopaque monomer synthesis often face variability with isomer mixtures or lower-iodinated analogs. 2,3,5-Triiodobenzoic acid (TIBA) solves this with: • **1 μM effective concentration** in maize root assays - 100-fold higher potency than DIHB, minimizing solvent artifacts. • **High molecular weight polymer formation** for biomedical devices - the 2,3,5-isomer yields film-forming polymers, unlike 2,4,6-analogs which produce only oligomers. • **Quantifiable field responses:** 20% increase in marketable potato tubers and +15.9 branches per plant after 1.0 mM foliar spray.

Molecular Formula C7H3I3O2
Molecular Weight 499.81 g/mol
CAS No. 88-82-4
Cat. No. B023451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5-Triiodobenzoic acid
CAS88-82-4
Synonyms2,3,5-triiodobenzoic acid
2,3,5-triiodobenzoic acid, 14C-labeled
2,3,5-triiodobenzoic acid, ammonia salt
2,3,5-triiodobenzoic acid, potassium salt
2,3,5-triiodobenzoic acid, sodium salt
A 20812
A-20812
TIBA
Molecular FormulaC7H3I3O2
Molecular Weight499.81 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)O)I)I)I
InChIInChI=1S/C7H3I3O2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12)
InChIKeyZMZGFLUUZLELNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  slightly soluble in benzene;  very soluble in ethanol, ether
Very slightly soluble in wate

2,3,5-Triiodobenzoic Acid Technical Baseline


2,3,5-Triiodobenzoic acid (TIBA) is a triiodinated benzoic acid derivative with the molecular formula C₇H₃I₃O₂ and a molecular weight of 499.81 g/mol [1]. It exists as a beige to pale yellow crystalline powder with a melting point of 220–222 °C (lit.) [1] and is insoluble in water but soluble in methanol (5%, hazy) and other organic solvents [1]. TIBA is classified as a polar auxin transport inhibitor [2] and serves as a critical research tool in plant physiology, while its high iodine content (three iodine atoms per molecule) enables specialized applications in radiopaque polymer synthesis .

Workflow Polar auxin transport inhibition studies
Precursor Radiopaque methacrylate monomer synthesis
Iodine-rich Triiodinated aromatic for radiopaque polymer applications

TIBA Generic Substitution Failure: Iodine Regioisomerism


Substituting 2,3,5-triiodobenzoic acid with other triiodobenzoic acid isomers (e.g., 2,4,6-TIBA) or diiodobenzoic acid analogs is not functionally equivalent due to regioisomer-dependent differences in biological activity, chemical reactivity, and material performance. The specific 2,3,5-iodine substitution pattern confers a unique molecular geometry that dictates its capacity as an auxin transport inhibitor [1] and its radical polymerization behavior in radiopaque monomer synthesis [2]. Even closely related compounds such as 3,5-diiodo-4-hydroxybenzoic acid (DIHB) require significantly higher molar concentrations to achieve comparable auxin transport inhibition [1]. Procurement decisions based solely on halogen content or molecular class overlook these quantifiable performance differentials, which directly impact experimental reproducibility and material functionality.

2,4,6-TIBA Isomer
Polymerization yields only oligomers, not high molecular weight polymer. Regioisomer-dependent reactivity may not transfer.
Diiodinated Analogs (e.g., DIHB)
Require substantially higher concentration for comparable auxin transport inhibition. Class-level mismatch in potency context.
Other Iodinated Benzoic Acids
Biological activity and material performance are substitution-pattern specific. 2,3,5-arrangement cannot be assumed interchangeable.

TIBA Quantitative Performance Evidence


Auxin Transport Inhibition Potency vs. DIHB

2,3,5-Triiodobenzoic acid (TIBA) inhibits auxin transport and gravireaction in maize roots at a concentration of 1 μM, whereas the diiodinated analog 3,5-diiodo-4-hydroxybenzoic acid (DIHB) requires 100 μM to achieve a comparable inhibitory effect [1]. This represents a 100-fold difference in molar potency.

Auxin Inhibition Potency
Data to verify
100‑fold lower effective concentration (1 µM vs 100 µM DIHB)
Supports auxin transport assay design at lower working range
Maize root model; source reported without direct citation
Plant Physiology Auxin Transport Inhibition Root Gravitropism

Microbial Deiodination Selectivity vs. Contrast Media

Dehalococcoides mccartyi strain CBDB1 exhibits near-complete deiodination of 2,3,5-TIBA under anoxic conditions, whereas iodinated contrast media (ICM) such as iopromide and iopamidol undergo negligible deiodination by the same strain [1]. This differential susceptibility is attributed to the accessibility of iodine substituents in the 2,3,5-TIBA structure relative to the amide-substituted ICM derivatives.

Deiodination Susceptibility
Head-to-head
Near-complete deiodination vs negligible for contrast media
Model compound for environmental deiodination fate studies
D. mccartyi CBDB1, anoxic conditions
Environmental Microbiology Reductive Dehalogenation Bioremediation

Radiopaque Polymer Precursor: Isomer Polymerization Outcome

In radical polymerization studies with AIBN initiator, 2-methacryloyloxyethyl 2,3,5-triiodobenzoate (derived from 2,3,5-TIBA) undergoes successful polymerization to high molecular weight products, whereas 2,4,6-triiodophenyl methacrylate (derived from 2,4,6-triiodophenol) yields only oligomeric products under identical conditions [1]. This differential polymerization behavior is attributed to the steric and electronic effects of the 2,3,5-iodine substitution pattern relative to the 2,4,6-substitution pattern.

Polymerization Outcome
Head-to-head
High molecular weight polymer vs oligomeric products only (2,4,6‑isomer)
Isomer-dependent polymer chain growth determines material utility
AIBN-initiated radical polymerization conditions
Polymer Chemistry Radiopaque Biomaterials Methacrylate Synthesis

Potato Tuber Size Distribution Modulation

Foliar application of 2,3,5-triiodobenzoic acid to potato crops increases the yield of tubers in the 2.5–5.5 cm size grade by up to 20%, while having no significant effect on total tuber yield [1]. In contrast, methyl decanoate (another growth-regulating compound tested in the same study) reduced both total yield and marketable tuber yield, though the reductions were not statistically significant. The TIBA effect is attributed to a more even partition of photosynthate among tubers rather than an increase in tuber number.

Tuber Size Shift
Reported
+20% marketable grade yield (2.5–5.5 cm)
Supports tuber size optimization studies without total yield penalty
Field trial, cv. Maris Peer, foliar application
Agricultural Science Plant Growth Regulation Tuber Crop Physiology

Endogenous Auxin Modulation in Tissue Culture

In Cedrela fissilis cotyledonary nodal segment cultures, the combination treatment of 6-benzyladenine (BA) + putrescine (Put) with 2,3,5-triiodobenzoic acid (TIBA) significantly increased endogenous free indole-3-acetic acid (IAA) content compared to BA+Put treatment without TIBA [1]. Concurrently, TIBA addition decreased endogenous total free polyamine levels and reduced shoot growth. This demonstrates TIBA's specific capacity to modulate endogenous auxin-polyamine crosstalk in woody plant tissue culture systems.

IAA Level Modulation
Reported
Significantly increased free IAA vs BA+Put alone
Auxin-polyamine crosstalk probe for woody plant tissue culture
Cedrela fissilis nodal segments, in vitro
Plant Tissue Culture Micropropagation Auxin Metabolism

Field Branching Promotion Efficacy

A single foliar application of 1.0 mM 2,3,5-triiodobenzoic acid (TIBA) in field conditions resulted in a significant increase of 15.9 branches per plant after 7 months, compared to untreated controls [1]. This quantifiable branching enhancement demonstrates TIBA's practical utility as a plant architecture modifier in agricultural and horticultural systems. While the study examined multiple PGRs, TIBA exhibited a pronounced and sustained effect on lateral branching.

Branching Promotion
Reported
+15.9 branches per plant after 7 months
Supports plant architecture modification studies
Single foliar application 1.0 mM, field conditions
Agronomy Plant Architecture Modification Field PGR Trials

TIBA Optimal Application Scenarios


Low-Concentration Auxin Transport Inhibition Studies

For studies investigating polar auxin transport, root gravitropism, or shoot apical dominance, 2,3,5-triiodobenzoic acid is the inhibitor of choice due to its 100-fold higher potency (1 μM effective concentration) compared to diiodinated analogs such as 3,5-diiodo-4-hydroxybenzoic acid (DIHB), which requires 100 μM for comparable effects in maize root assays [1]. This potency advantage minimizes solvent artifacts and non-specific effects at higher working concentrations. Procurement of TIBA rather than DIHB or other substituted benzoic acids ensures the experimental window remains within the physiologically relevant concentration range where auxin transport inhibition is specific.

Radiopaque Methacrylate Monomer Synthesis

When preparing radiopaque polymers for biomedical devices (e.g., cardiovascular stents, embolic microspheres), the methacrylate derivative of 2,3,5-TIBA—specifically 2-methacryloyloxyethyl 2,3,5-triiodobenzoate—must be selected over methacrylates derived from 2,4,6-triiodophenol. The 2,3,5-TIBA derivative yields high molecular weight polymers suitable for film formation and mechanical integrity, whereas the 2,4,6-isomer produces only oligomers under identical AIBN-initiated radical polymerization conditions [2]. Procurement of 2,3,5-TIBA as the starting material is essential for achieving the necessary polymer performance in radiopaque biomaterial applications .

Agricultural Field Trials: Tuber Size & Branching

For field-scale plant growth regulation studies, 2,3,5-triiodobenzoic acid offers quantifiable, selective effects: a 20% increase in marketable potato tuber yield (2.5–5.5 cm grade) without altering total yield [3], and a 15.9-branch increase per plant following a single 1.0 mM foliar application [4]. These documented field-level outcomes distinguish TIBA from alternative PGRs that may reduce total yield or fail to produce sustained architectural changes. Researchers and agricultural extension programs requiring predictable, data-backed field responses should prioritize TIBA for tuber size optimization and lateral branching induction protocols.

Iodinated Aromatic Dehalogenation Environmental Fate

2,3,5-TIBA serves as a valuable model compound in environmental microbiology research on reductive deiodination because it undergoes nearly complete deiodination by Dehalococcoides mccartyi strain CBDB1, in stark contrast to the negligible deiodination observed for clinically used iodinated contrast media (iopromide, iopamidol) under identical conditions [5]. This differential susceptibility makes TIBA an appropriate positive control or mechanistic probe for studies investigating the environmental persistence and microbial transformation of anthropogenic iodine-containing contaminants. Procurement of TIBA specifically (rather than other triiodobenzoic acid isomers) ensures the observed deiodination activity is relevant to the environmental fate literature.

Application
Selection Property
Validation Focus
Auxin transport inhibition in plant systems
Concentration-dependent auxin transport modulation
Verify inhibitory potency in target plant species
Radiopaque methacrylate monomer synthesis
Isomer-dependent polymerization behavior
Confirm polymer molecular weight and film formation
Tuber size distribution and branching modulation
Selective tuber grade shift and branching induction
Validate size grade and branch count in local cultivars
Environmental deiodination fate studies
Susceptibility to microbial reductive deiodination
Assess deiodination extent under relevant redox conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3,5-Triiodobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.